THP-SS-alcohol
Overview
Description
THP-SS-alcohol is a chemical compound that contains a thiol (-SH) and a hydroxyl (-OH) functional group, as well as a tetrahydropyran (THP) ring structure . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
This compound is used in the synthesis of ADCs . The synthesis of THP rings, an important motif in this compound, has been reviewed and presented in a systematic way . The strategies for THP synthesis are based on typical retrosynthetic disconnections .Molecular Structure Analysis
The molecular weight of this compound is 238.37, and its molecular formula is C9H18O3S2 . It contains a THP ring structure, a thiol (-SH), and a hydroxyl (-OH) functional group .Chemical Reactions Analysis
This compound is used as a linker in the synthesis of ADCs . ADCs are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker .Physical and Chemical Properties Analysis
This compound has a molecular weight of 238.37 and a molecular formula of C9H18O3S2 . More specific physical and chemical properties such as solubility, boiling point, melting point, etc., are not available in the retrieved data.Scientific Research Applications
Tetrahydropapaveroline (THP) and Ethanol Consumption
- McCoy et al. (2003) investigated the role of tetrahydropapaveroline (THP) in alcohol consumption. They found that certain doses of THP significantly increased alcohol intake in rats, suggesting a potential role in the study of alcohol addiction mechanisms (McCoy et al., 2003).
Microwave-Assisted Preparation and Application
- Namboodiri and Varma (2002) described the microwave-assisted preparation of dialkylimidazolium tetrachloroaluminates, which demonstrated an efficient and eco-friendly protection of alcohols as tetrahydropyranyl (THP) ethers (Namboodiri & Varma, 2002).
Electrochemical Determination of Theophylline
- Killedar et al. (2021) conducted a study on the electrochemical analysis of theophylline (THP) using graphene-nanoclay hybrid electrodes. This study highlights the application of THP in biomedical research, especially in drug quantification and monitoring (Killedar et al., 2021).
Asymmetric Cycloetherification
- Yoneda et al. (2016) developed a novel asymmetric cycloetherification using chiral phosphoric acid catalysts, producing tetrahydropyrans (THPs) with two stereogenic centers. This method offers efficient routes to synthesize optically active THP derivatives (Yoneda et al., 2016).
Terahertz Radiation Biological Effects
- Wilmink and Grundt (2011) conducted a critical review of the scientific literature on biological effects associated with terahertz (THz) radiation, which is increasingly used in medical, military, and security applications (Wilmink & Grundt, 2011).
Homeopathic Potencies of Arnica Montana
- Chirumbolo and Bjorklund (2017) assessed how ethanol-containing Arnica montana homeopathic dilutions change gene expression in THP-1 cell lines, highlighting the role of ethanol in these remedies (Chirumbolo & Bjorklund, 2017).
Tetrahydropyranyl as a Protecting Group
- Sharma et al. (2017) provided a concise analysis of Tetrahydropyranyl (Thp) as a protecting group in peptide chemistry, illustrating its utility in various synthetic applications (Sharma et al., 2017).
Mechanism of Action
Target of Action
THP-SS-alcohol is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutic agents designed to target and kill cancer cells while sparing healthy cells .
Mode of Action
The mode of action of this compound involves its role as a cleavable linker in ADCs . In an ADC, the antibody component binds to a specific antigen on the surface of cancer cells. The drug (cytotoxin) is then released into the cell where it can exert its cytotoxic effects . The linker, in this case, this compound, is what connects the antibody to the cytotoxin .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the cytotoxin that it is linked to in the ADC. The cytotoxin, once released inside the cancer cell, can interfere with various cellular processes leading to cell death .
Result of Action
The result of the action of an ADC containing this compound would be the targeted killing of cancer cells. The ADC allows for the selective delivery of the cytotoxic drug to cancer cells, thereby reducing the impact on healthy cells .
Action Environment
The action environment of this compound within an ADC is primarily within the tumor microenvironment. The stability, efficacy, and action of the ADC can be influenced by various factors in this environment, including the presence of the target antigen on cancer cells, the pH of the environment, and the presence of reducing agents that can cleave the linker .
Safety and Hazards
In case of skin contact with THP-SS-alcohol, it is advised to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, inhalation, or ingestion, similar precautions should be taken .
Biochemical Analysis
Biochemical Properties
THP-SS-alcohol plays a crucial role in biochemical reactions as a cleavable linker. It interacts with various enzymes, proteins, and other biomolecules to facilitate the targeted delivery of cytotoxic agents. The disulfide bond in this compound is cleaved in the reductive environment of the target cells, releasing the cytotoxic drug . This interaction ensures that the drug is only activated within the cancer cells, reducing systemic toxicity.
Cellular Effects
This compound influences various types of cells and cellular processes. In cancer cells, it enhances the delivery of cytotoxic drugs, leading to cell death. The compound affects cell signaling pathways, gene expression, and cellular metabolism by releasing the drug in a controlled manner . This targeted approach helps in minimizing the adverse effects on healthy cells and tissues.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The disulfide bond in this compound is cleaved by intracellular reducing agents, such as glutathione, within the target cells . This cleavage releases the cytotoxic drug, which then inhibits or activates specific enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are crucial for its effectiveness. Studies have shown that this compound remains stable under physiological conditions but degrades in the reductive environment of cancer cells . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic action.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal doses, the compound effectively delivers the cytotoxic drug to cancer cells, leading to tumor regression . At high doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound affects metabolic flux and metabolite levels by releasing the cytotoxic drug within the target cells . This targeted release ensures that the drug exerts its effects specifically on cancer cells, minimizing systemic toxicity.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . This targeted distribution ensures that the cytotoxic drug is delivered specifically to cancer cells.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the target cells through targeting signals and post-translational modifications . This precise localization ensures that the cytotoxic drug is released in the desired cellular environment, enhancing its therapeutic efficacy.
Properties
IUPAC Name |
2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3S2/c10-4-7-13-14-8-6-12-9-3-1-2-5-11-9/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXQKDXLBYDKAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCSSCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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